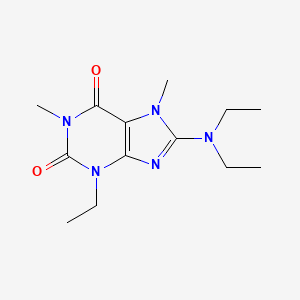
5-Hydroxy-3,7,8-trimethoxy-3',4'-methylenedioxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is a flavonoid compound with the molecular formula C19H16O8. It is known for its complex structure, which includes multiple methoxy groups and a methylenedioxy bridge. This compound is of interest due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone typically involves the use of flavone precursorsThe reaction conditions often require the use of strong bases and methylating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Aplicaciones Científicas De Investigación
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of certain enzymes and signaling molecules involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-3’,4’,7-trimethoxyflavone: Similar in structure but lacks the methylenedioxy bridge.
5-Hydroxy-3,3’,7,8-tetramethoxy-4’,5’-methylenedioxyflavone: Contains additional methoxy groups.
5-Hydroxy-6,7,8,3,4-pentamethoxyflavone: Has more methoxy groups and a different substitution pattern.
Uniqueness
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is unique due to its specific combination of methoxy groups and the methylenedioxy bridge, which may contribute to its distinct biological activities and chemical properties .
Propiedades
Número CAS |
54087-33-1 |
|---|---|
Fórmula molecular |
C19H16O8 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-5-hydroxy-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H16O8/c1-22-13-7-10(20)14-15(21)19(24-3)16(27-18(14)17(13)23-2)9-4-5-11-12(6-9)26-8-25-11/h4-7,20H,8H2,1-3H3 |
Clave InChI |
RIBQNZSBOGKTHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)


![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)

![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)

![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)

![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
